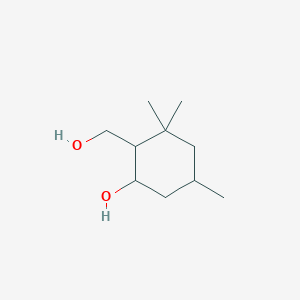
2-(Hydroxymethyl)-3,3,5-trimethylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-3,3,5-trimethylcyclohexan-1-ol is an organic compound with a cyclohexane ring substituted with a hydroxymethyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-3,3,5-trimethylcyclohexan-1-ol typically involves the hydroxymethylation of 3,3,5-trimethylcyclohexanone. This can be achieved through a Grignard reaction, where the ketone is reacted with formaldehyde in the presence of a Grignard reagent, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Hydroxymethyl)-3,3,5-trimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: 2-(Formyl)-3,3,5-trimethylcyclohexan-1-ol or 2-(Carboxyl)-3,3,5-trimethylcyclohexan-1-ol.
Reduction: 3,3,5-Trimethylcyclohexanol.
Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Hydroxymethyl)-3,3,5-trimethylcyclohexan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-3,3,5-trimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(Hydroxymethyl)-3,3,5-trimethylcyclohexanone: A ketone analog with similar structural features.
3,3,5-Trimethylcyclohexanol: A related alcohol with a similar cyclohexane ring but without the hydroxymethyl group.
2,5-Bis(hydroxymethyl)furan: A furan derivative with hydroxymethyl groups, used in similar applications.
Uniqueness: 2-(Hydroxymethyl)-3,3,5-trimethylcyclohexan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
193207-76-0 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-(hydroxymethyl)-3,3,5-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-7-4-9(12)8(6-11)10(2,3)5-7/h7-9,11-12H,4-6H2,1-3H3 |
InChI Key |
KLIOTQVQXWHRED-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C(C1)(C)C)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















